Spectroscopic and Synthetic Profile of 2-Methylfuran-3-sulfonamide: A Technical Guide
Spectroscopic and Synthetic Profile of 2-Methylfuran-3-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methylfuran-3-sulfonamide. These predictions are derived from the analysis of its constituent chemical moieties and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Methylfuran-3-sulfonamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | s (broad) | 2H | -SO₂NH₂ |
| ~7.3 | d | 1H | H-5 |
| ~6.4 | d | 1H | H-4 |
| ~2.5 | s | 3H | -CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for 2-Methylfuran-3-sulfonamide
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~145 | C-5 |
| ~120 | C-3 |
| ~110 | C-4 |
| ~14 | -CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for 2-Methylfuran-3-sulfonamide
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3350 - 3250 | Medium | N-H asymmetric & symmetric stretch | Sulfonamide (-SO₂NH₂) |
| 3120 - 3100 | Weak | C-H stretch | Furan ring |
| 1590 - 1570 | Medium | C=C stretch | Furan ring |
| 1370 - 1335 | Strong | S=O asymmetric stretch | Sulfonamide (-SO₂NH₂) |
| 1170 - 1155 | Strong | S=O symmetric stretch | Sulfonamide (-SO₂NH₂) |
| 1100 - 1000 | Medium | C-O-C stretch | Furan ring |
| 920 - 900 | Medium | S-N stretch | Sulfonamide (-SO₂NH₂) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Methylfuran-3-sulfonamide
| m/z | Ion |
| 161.02 | [M]⁺ (Molecular Ion) |
| 97.03 | [M - SO₂NH₂]⁺ |
| 82.04 | [M - SO₂NH₂ - CH₃]⁺ |
Proposed Experimental Protocols
The following protocols describe a plausible synthetic route to 2-Methylfuran-3-sulfonamide and the general procedures for its spectroscopic characterization.
Synthesis of 2-Methylfuran-3-sulfonamide
The synthesis of 2-Methylfuran-3-sulfonamide can be envisioned as a two-step process starting from 2-methylfuran: sulfonation to form the sulfonyl chloride, followed by amination.
Step 1: Synthesis of 2-Methylfuran-3-sulfonyl chloride
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-methylfuran (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.
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Chlorosulfonation: Cool the reaction mixture to 0 °C in an ice bath. Add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. The sulfonyl chloride will precipitate.
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Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylfuran-3-sulfonyl chloride.
Step 2: Synthesis of 2-Methylfuran-3-sulfonamide
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Reaction Setup: Dissolve the 2-methylfuran-3-sulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like acetone or tetrahydrofuran in a round-bottom flask.
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Amination: Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC.
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Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the sulfonamide.
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Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Methylfuran-3-sulfonamide.
Spectroscopic Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
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IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.
Visualizations
Proposed Synthesis and Characterization Workflow
Caption: Proposed workflow for the synthesis and characterization of 2-Methylfuran-3-sulfonamide.
Potential Biological Activity: Inhibition of Bacterial Folate Synthesis
Many sulfonamide-containing compounds exhibit antibacterial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2][3] This pathway is a prime target as humans obtain folic acid from their diet and lack the DHPS enzyme.
Caption: Proposed mechanism of action for 2-Methylfuran-3-sulfonamide as an antibacterial agent.

